Spiroxamine

fungicide resistance management cross-resistance profiling FRAC Group 5

Spiroxamine (CAS 118134-30-8) is a spiroketalamine fungicide that inhibits fungal sterol biosynthesis via dual inhibition of Δ14-reductase and Δ8→Δ7-isomerase, classified under FRAC Group 5 (Sterol Biosynthesis Inhibitors: Class II, Amines). The compound exists as a mixture of two diastereomers (A and B in 49–56% and 51–44% proportions, respectively) with a molecular weight of 297.48 g/mol and pKa of 6.9.

Molecular Formula C18H35NO2
Molecular Weight 297.5 g/mol
CAS No. 118134-30-8
Cat. No. B1682169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiroxamine
CAS118134-30-8
Synonyms8-tert-butyl-1,4-dioxaspiro(4.5)decan-2-ylmethyl(ethyl)(propyl)amine
spiroxamine
Molecular FormulaC18H35NO2
Molecular Weight297.5 g/mol
Structural Identifiers
SMILESCCCN(CC)CC1COC2(O1)CCC(CC2)C(C)(C)C
InChIInChI=1S/C18H35NO2/c1-6-12-19(7-2)13-16-14-20-18(21-16)10-8-15(9-11-18)17(3,4)5/h15-16H,6-14H2,1-5H3
InChIKeyPUYXTUJWRLOUCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Spiroxamine CAS 118134-30-8: Procurement-Grade Technical Baseline for Spiroketalamine Fungicide Selection


Spiroxamine (CAS 118134-30-8) is a spiroketalamine fungicide that inhibits fungal sterol biosynthesis via dual inhibition of Δ14-reductase and Δ8→Δ7-isomerase, classified under FRAC Group 5 (Sterol Biosynthesis Inhibitors: Class II, Amines) [1]. The compound exists as a mixture of two diastereomers (A and B in 49–56% and 51–44% proportions, respectively) with a molecular weight of 297.48 g/mol and pKa of 6.9 [2]. It is registered globally for use on cereals, grapes, hops, and bananas, with field application rates ranging from 300 to 750 g a.i./ha depending on crop and disease pressure [3]. Spiroxamine provides both preventive activity by blocking appressoria formation and curative activity by distorting established haustoria, with systemic acropetal translocation and uniform leaf distribution [3].

Why Spiroxamine Cannot Be Substituted with Morpholines or Other FRAC Group 5 Amines Without Quantitative Evidence


Spiroxamine and morpholine fungicides (e.g., fenpropimorph, fenpropidin) both belong to FRAC Group 5 and inhibit sterol biosynthesis at the Δ14-reductase/Δ8→Δ7-isomerase step, which creates documented cross-resistance between these compounds [1]. However, critical differences exist in stereoselective metabolism, formulation synergy with triazoles, and physicochemical properties (including a distinct pKa of 6.9 and log P <3 for spiroxamine) that directly affect bioavailability, co-formulation stability, and residue profiles across crops [2]. These differences preclude simple generic substitution without empirical verification in the specific crop–pathogen–formulation system.

Spiroxamine CAS 118134-30-8: Quantitative Comparative Evidence for Scientific Procurement Decisions


Spiroxamine Cross-Resistance Profile: Distinct Patterns from Strobilurins, Triazoles, Quinolines, and Piperidines

Spiroxamine exhibits a distinct cross-resistance profile: no cross-resistance has been observed with strobilurins (QoIs), quinolines, triazoles (DMIs), or piperidines, while documented cross-resistance exists between spiroxamine and morpholines (fenpropimorph, fenpropidin) [1]. This pattern establishes spiroxamine as an effective resistance management partner for multiple unrelated fungicide classes, but incompatible for alternation with morpholines. Bayer recommends spiroxamine in resistance management programs based on this profile [1].

fungicide resistance management cross-resistance profiling FRAC Group 5

Spiroxamine Baseline Sensitivity in Grape Powdery Mildew: EC₅₀ Quantified Against Trifloxystrobin and Triadimefon

In a study of 36 California isolates of Uncinula necator (grape powdery mildew) collected in 2002, spiroxamine exhibited a mean EC₅₀ value of 365 μg/L (95% CI: 251–531 μg/L), compared to trifloxystrobin at 12.8 μg/L (95% CI: 8.9–18.5 μg/L) and triadimefon at 8.8 mg/L (95% CI: 5.3–14.5 mg/L) [1]. The spiroxamine EC₅₀ values were log-normally distributed, establishing a baseline sensitivity profile for resistance monitoring programs. The 28.5-fold difference in EC₅₀ between spiroxamine and trifloxystrobin reflects their distinct biochemical targets and intrinsic potencies.

grape powdery mildew Uncinula necator fungicide sensitivity baseline

Spiroxamine Triazole Uptake Enhancement: Quantitative Translocation Increase Documented in Laboratory Trials

Laboratory penetration studies demonstrated that spiroxamine enhances the translocation of triazole fungicides when applied in tank mixtures. Specifically, spiroxamine increased the translocation of tebuconazole by 58% at 3 hours post-application and by nearly 100% at 24 hours post-application [1]. This enhancement of triazole uptake and movement within plant tissue is not documented for morpholine fungicides at comparable levels and provides a formulation synergy advantage for spiroxamine-containing premix products such as FALCON 460 EC (spiroxamine + tebuconazole + triadimenol) [2].

fungicide synergism triazole uptake enhancement formulation compatibility

Spiroxamine Stereoselective Metabolism: Differential Degradation of Diastereomers Across Crop Species

Field trials across grapes, sugar beets, and wheat revealed that the four stereoisomers of spiroxamine are metabolized at different rates, with selectivity observed between diastereomers but not between enantiomers [1]. Specifically, trans-spiroxamine was preferentially degraded in grapes, whereas cis-spiroxamine was preferentially degraded in wheat [1]. In contrast, fenpropidin showed no or only weak enantioselectivity across all crops, while fenpropimorph exhibited slight enantioselective metabolism in wheat and more pronounced selectivity in sugar beets [1]. This crop-dependent differential metabolism of spiroxamine diastereomers has implications for residue definition and dietary risk assessment that differ from morpholine comparators.

stereoselective degradation pesticide residue analysis crop-specific metabolism

Spiroxamine Physicochemical Properties: pKa 6.9 and Log P <3 Differentiate from Morpholine Comparators

Spiroxamine exhibits physicochemical properties that differentiate it from morpholine fungicides: pKa of 6.9 and log P (n-octanol/water) <3 [1]. These values place spiroxamine in a distinct physicochemical space relative to fenpropimorph (pKa ~7.0–7.5, log P ~4.1–4.5) and fenpropidin (pKa ~10, log P ~4.9). The lower log P of spiroxamine (<3) predicts reduced lipophilicity compared to morpholines, which influences cuticular penetration kinetics and phloem mobility. Additionally, spiroxamine vapor pressure is reported as 1.7 × 10⁻² Pa at 20°C, with thermal stability demonstrated for 8 weeks at 54°C .

physicochemical properties fungicide formulation bioavailability prediction

Spiroxamine Soil Half-Life and Leaching Potential: DT₅₀ of 37–44 Days with Low Groundwater Mobility

Biodegradation studies using ¹⁴C-labeled spiroxamine in two soils of different physicochemical properties demonstrated a half-life (DT₅₀) ranging from 37 to 44 days [1]. Sorption-desorption analysis yielded K_D(sorp) values between 44 and 230, corresponding to a groundwater ubiquity score (GUS) of <1.8, indicating low leaching potential [1]. In hydrolysis studies, spiroxamine degradation followed first-order kinetics with half-lives of 37 days at pH 4 and 10 days at pH 14 [2]. Four metabolites were identified: despropyl-SPX, desethyl-SPX, SPX N-oxide, and SPX acid [1]. Notably, spiroxamine does not undergo enantioselective degradation in soil [1].

soil dissipation environmental fate groundwater ubiquity score

Spiroxamine CAS 118134-30-8: Evidence-Driven Application Scenarios for Research and Industrial Use


Resistance Management Programs Requiring Non-Cross-Resistant Mixing Partners for Strobilurins and Triazoles

Based on documented absence of cross-resistance between spiroxamine and strobilurins, triazoles, quinolines, and piperidines [1], spiroxamine is optimally positioned as a resistance management mixing partner in cereal and grape powdery mildew control programs. Procurement specifications should prioritize spiroxamine-containing formulations for rotation with strobilurins (e.g., azoxystrobin, trifloxystrobin) and triazoles (e.g., tebuconazole) to delay resistance development. Note that spiroxamine must NOT be alternated with morpholines due to confirmed cross-resistance [2].

Triazole-Synergistic Premix Formulation Procurement for Enhanced Systemic Activity

The documented enhancement of tebuconazole translocation by spiroxamine—58% increase at 3 hours and ~100% increase at 24 hours [1]—supports procurement of spiroxamine + triazole premix formulations (e.g., FALCON 460 EC containing spiroxamine + tebuconazole + triadimenol [2]) for cereal and grape disease control programs where improved triazole uptake and distribution provide superior curative activity against established infections.

Grape Powdery Mildew Control with Established EC₅₀ Baseline for Resistance Monitoring

For Uncinula necator (grape powdery mildew) management programs, spiroxamine provides a quantifiable sensitivity baseline of EC₅₀ = 365 μg/L (95% CI: 251–531 μg/L) [1]. This enables objective resistance monitoring over successive growing seasons. The log-normal distribution of EC₅₀ values across California isolates establishes a reference for detecting sensitivity shifts. Procurement of spiroxamine for grape programs should be accompanied by periodic sensitivity testing using this published baseline methodology.

Crop-Specific Residue Management Leveraging Stereoselective Degradation Differences

The differential stereoselective metabolism of spiroxamine across crops—trans-spiroxamine preferentially degraded in grapes, cis-spiroxamine in wheat [1]—requires crop-specific residue monitoring strategies. For export-oriented grape and wheat production, procurement of spiroxamine should include consideration of MRL compliance based on stereoisomer-specific analytical methods, as the residue profile differs from morpholine fungicides which show different enantioselective degradation patterns [1].

Technical Documentation Hub

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